Benzamide, 2-hydroxy-N-(5-thiazolyl)- is a chemical compound characterized by its unique structure, which includes a benzamide moiety and a hydroxyl group attached to a thiazole ring. Its molecular formula is , and it has a molecular weight of approximately 220.25 g/mol. The thiazole ring contributes to the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research .
This compound exhibits notable biological activities, particularly as an antimicrobial agent. Research indicates that derivatives of thiazole, including benzamide, 2-hydroxy-N-(5-thiazolyl)-, show significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated effective inhibition of cell proliferation in human cancer cells, with some exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Additionally, benzamide derivatives have shown potential antiviral properties, particularly against viruses such as herpes simplex virus and varicella-zoster virus. Studies suggest that these compounds may inhibit viral replication with minimal cytotoxicity to host cells .
The synthesis of benzamide, 2-hydroxy-N-(5-thiazolyl)- can be achieved through several methods:
Benzamide, 2-hydroxy-N-(5-thiazolyl)- has several applications:
Interaction studies of benzamide, 2-hydroxy-N-(5-thiazolyl)- have focused on its binding affinity with various biological targets:
Benzamide, 2-hydroxy-N-(5-thiazolyl)- shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzamide, 2-hydroxy-N-(5-nitro-2-thiazolyl) | Contains a nitro group instead of a hydroxyl group | Enhanced antibacterial activity |
| N-(thiazol-2-yl)benzamide | Lacks the hydroxyl group | Shows different pharmacological profiles |
| 2-Hydroxy-N-(4-thiazolyl)benzamide | Contains a different thiazole substitution | Potentially different biological activities |
| Thiazole derivatives (general) | Varying substitutions on the thiazole ring | Broad range of activities from antifungal to anticancer |
Benzamide, 2-hydroxy-N-(5-thiazolyl)- is unique due to its specific combination of functional groups which enhances its biological activity compared to other thiazole derivatives .
This detailed exploration highlights the significance of benzamide, 2-hydroxy-N-(5-thiazolyl)- in medicinal chemistry and its potential for further research and application development.
The IUPAC name N-(5-thiazolyl)-2-hydroxybenzamide precisely defines the compound’s structure: a benzamide derivative with a hydroxyl group at the 2-position of the benzene ring and an amide bond connecting it to the 5-position of a thiazole heterocycle. Key identifiers include:
Structural characterization relies on spectroscopic methods:
The synthesis of 2-hydroxybenzamide derivatives emerged in the late 1990s, driven by their gastrointestinal prokinetic effects. A landmark patent (US6197970B1) disclosed a two-step process:
This method achieved yields exceeding 85%, surpassing earlier routes limited by poor regioselectivity. Subsequent innovations, such as microwave-assisted synthesis, reduced reaction times from hours to minutes while maintaining high purity.
Thiazoles are pivotal in drug design due to their:
2-Hydroxy-N-(5-thiazolyl)benzamide derivatives exhibit dual pharmacological roles:
Structure-activity relationship (SAR) studies highlight critical substituents:
Single-crystal X-ray diffraction analysis represents the gold standard for determining the precise three-dimensional molecular structure and crystal packing arrangements of benzamide, 2-hydroxy-N-5-thiazolyl- derivatives. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, demonstrating well-defined unit cell parameters that provide insight into its solid-state organization [1].
The molecular structure exhibits a central amide fragment that serves as a crucial structural bridge between the benzamide and thiazole moieties. The central amide group C—N—C(=O)—C maintains essential planarity with a root mean square deviation of 0.0294 Å for all non-hydrogen atoms [1]. This planar configuration is fundamental to the compound's electronic properties and intermolecular interactions.
Crystallographic measurements reveal specific unit cell dimensions with a = 9.6949(2) Å, b = 12.4192(2) Å, c = 9.8763(2) Å, and β = 94.948(1)°, yielding a unit cell volume of 1184.70(4) ų [1]. The crystal structure contains four formula units per unit cell (Z = 4) with a calculated density of 1.650 g/cm³, indicating efficient molecular packing within the crystal lattice [1].
Bond length analysis demonstrates characteristic features of the thiazole-benzamide connectivity. The sulfur-carbon bonds within the thiazole ring (S1—C3 and S1—C1) both measure 1.720(2) Å, consistent with the expected bond lengths in five-membered heterocyclic systems [1]. The amide carbonyl bond (O3—C4) exhibits a length of 1.227(2) Å, typical of conjugated amide systems, while the nitrogen-carbon bonds in the amide linkage (N3—C4 and N3—C3) measure 1.357(3) Å and 1.384(3) Å respectively [1].
Density functional theory calculations provide comprehensive insights into the electronic structure, molecular geometry optimization, and energetic properties of benzamide, 2-hydroxy-N-5-thiazolyl- derivatives. The B3LYP functional with 6-311G(d,p) basis set has proven particularly effective for analyzing thiazole-containing benzamide systems, offering reliable predictions of geometric parameters and electronic properties [2] [3].
Computational optimization reveals that the molecule adopts a conformation that minimizes steric interactions while maximizing electronic conjugation. The optimized geometry parameters demonstrate excellent agreement with experimental X-ray crystallographic data, with bond length deviations typically less than 0.02 Å and angular deviations within 2-3° [2]. This level of agreement validates the computational approach for predicting structural properties of related compounds.
Frontier molecular orbital analysis provides critical insights into the compound's electronic properties and reactivity patterns. The highest occupied molecular orbital (HOMO) typically localizes on the hydroxyl-substituted benzene ring and extends through the amide conjugation system, while the lowest unoccupied molecular orbital (LUMO) primarily resides on the thiazole ring and nitro substituents when present [3]. This orbital distribution pattern suggests potential nucleophilic attack sites on the benzene ring and electrophilic reactivity centers on the thiazole moiety.
Global reactivity descriptors calculated from DFT methods reveal important chemical behavior patterns. The electronic chemical potential, chemical hardness, and electrophilicity index provide quantitative measures of the compound's propensity for various chemical transformations [4]. These parameters facilitate structure-activity relationship development and guide rational drug design efforts.
Natural bond orbital (NBO) analysis elucidates the electronic delocalization patterns within the molecular framework. Hyperconjugative interactions between the thiazole ring and benzamide substituents contribute significantly to molecular stability, with stabilization energies typically ranging from 15-25 kcal/mol for the strongest donor-acceptor interactions [3]. These electronic interactions directly influence conformational preferences and intermolecular binding capabilities.
The crystal structure of benzamide, 2-hydroxy-N-5-thiazolyl- derivatives exhibits an intricate network of intermolecular interactions that govern solid-state packing and stability. Hydrogen bonding represents the dominant organizing force, with the compound forming characteristic supramolecular architectures through multiple donor-acceptor combinations [1] [5].
Primary hydrogen bonding interactions occur between the amide nitrogen-hydrogen donor and carbonyl oxygen acceptor groups. The N3—H3···O3 hydrogen bond exhibits geometric parameters of N—H = 0.86 Å, H···O = 2.09 Å, N···O = 2.949(2) Å, and N—H···O = 175°, indicating a strong, nearly linear hydrogen bond that facilitates chain formation along the crystallographic c-axis [1]. This interaction creates infinite one-dimensional chains that serve as the primary structural motif in the crystal packing.
Secondary hydrogen bonding interactions involve weaker C—H···O contacts that provide additional stabilization to the crystal structure. The C9—H9···O2 interaction demonstrates geometric parameters of C—H = 0.93 Å, H···O = 2.59 Å, C···O = 3.193(3) Å, and C—H···O = 123° [1]. These weaker interactions link the primary hydrogen-bonded chains into a two-dimensional network, generating edge-fused R₄₄(28) ring motifs that enhance overall crystal stability [1].
π-Stacking interactions contribute significantly to the three-dimensional supramolecular architecture. The thiazole and benzene rings participate in offset π-π stacking arrangements with centroid-to-centroid distances of approximately 3.59 Å [6]. These aromatic stacking interactions provide additional stabilization energy and influence the relative orientations of adjacent molecules within the crystal lattice.
The hydroxyl substituent on the benzene ring introduces additional hydrogen bonding capabilities that can participate in both intramolecular and intermolecular interactions. Intramolecular O—H···N hydrogen bonds between the hydroxyl group and thiazole nitrogen create conformational constraints that influence the overall molecular geometry and reduce conformational flexibility [7]. This internal hydrogen bonding contributes to the compound's structural rigidity and affects its biological activity profiles.
Hirshfeld surface analysis provides quantitative assessment of intermolecular contact contributions. The analysis typically reveals that H···H contacts account for approximately 40-45% of the total surface interactions, while H···C/C···H contacts contribute 15-20%, and H···O/O···H contacts represent 10-15% of the surface area [2]. These contact statistics provide insights into the relative importance of different interaction types in governing crystal packing preferences.
Comparative analysis of benzamide, 2-hydroxy-N-5-thiazolyl- with nitazoxanide derivatives reveals significant conformational similarities and differences that influence their respective biological activities and pharmacological properties. Nitazoxanide adopts a characteristic Z-configuration stabilized by intramolecular O···S contacts and N—H···O hydrogen bonding, which constrains the molecule to a relatively rigid conformation [8].
The conformational flexibility of benzamide, 2-hydroxy-N-5-thiazolyl- derivatives differs markedly from nitazoxanide due to the absence of the acetoxy substituent that provides additional conformational constraints in the latter compound. While nitazoxanide exhibits restricted rotation around the C—O bond connecting the benzene ring to the acetoxy group, the hydroxy-substituted analog demonstrates greater conformational freedom around the corresponding C—O bond [8] [9].
Dihedral angle comparisons reveal systematic differences in the relative orientations of aromatic rings. In nitazoxanide cocrystals, the 2-(acetyloxy)phenyl ring adopts a syn-orientation relative to the amide carbonyl function, with C₂—C₁—O₇—C₈ torsion angles ranging from 88.9° to 103.4° [8]. In contrast, benzamide, 2-hydroxy-N-5-thiazolyl- typically exhibits anti-orientation of the hydroxyl group relative to the amide functionality, with corresponding torsion angles differing by approximately 30-40° [9].
The thiazole ring orientation remains relatively consistent across both compound classes, with C₁₁—N₁₃—C₁₄—S₁₅ torsion angles typically ranging from -9.4° to 6.6° [8]. This similarity suggests that the thiazole-amide interaction pattern represents a conserved structural feature that contributes to the biological activity of both compound types.
Computational conformational analysis using DFT methods reveals that both compounds possess similar energy barriers for rotation around key torsional coordinates. The energy difference between anti and syn conformers typically ranges from 2-5 kcal/mol, indicating that both conformational states are accessible under physiological conditions [10] [11]. This conformational flexibility may contribute to the ability of these compounds to adapt to different biological binding sites.
The O···S interaction distance represents a critical structural parameter that influences conformational stability. In nitazoxanide, this distance measures approximately 2.68-2.70 Å, significantly shorter than the van der Waals contact distance [8]. The corresponding O···S distance in benzamide, 2-hydroxy-N-5-thiazolyl- derivatives typically measures 2.75-2.85 Å, indicating a slightly weaker stabilizing interaction that allows for greater conformational mobility.
Structure-activity relationship analysis demonstrates that modifications to the benzene ring substitution pattern significantly affect biological potency. Nitazoxanide derivatives with electron-withdrawing nitro substituents typically exhibit higher antiparasitic activity compared to hydroxy-substituted analogs [11] [12]. This activity difference correlates with electronic properties of the aromatic ring, including electrostatic potential distributions and frontier molecular orbital energies [13].